

1,6-diacetoxyhexane molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,6-Diacetoxyhexane

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An In-depth Technical Guide: The Molecular Structure, Synthesis, and Application of **1,6-Diacetoxyhexane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Diacetoxyhexane is a versatile linear diester that serves as a crucial building block in polymer chemistry and as a bifunctional linker in complex organic synthesis. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and purification. Furthermore, we explore its structural elucidation through spectroscopic methods and discuss its key applications, particularly those relevant to materials science and drug development. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize **1,6-diacetoxyhexane** in their work.

Core Molecular Structure and Physicochemical Profile

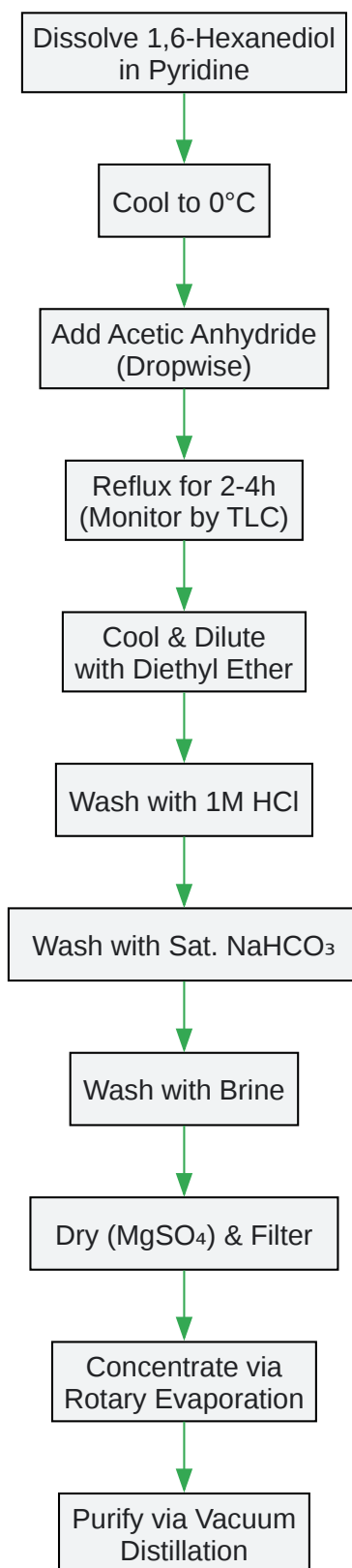
Understanding the fundamental structure and properties of **1,6-diacetoxyhexane** is paramount for its successful application in any experimental context. The molecule's architecture dictates its reactivity, solubility, and physical characteristics.

Chemical Formula and Nomenclature

1,6-Diacetoxylhexane is systematically known by its IUPAC name, 6-acetyloxyhexyl acetate.[1]
[2] It is a symmetrical diester derivative of hexane-1,6-diol.[1]

- Molecular Formula: $C_{10}H_{18}O_4$ [1][3][4][5]
- Molecular Weight: 202.25 g/mol [1][3][4][5]
- CAS Number: 6222-17-9[1][2][3][4][5]
- Common Synonyms: Hexamethylene diacetate, 1,6-Hexanediol diacetate[4][6]

The molecule features a flexible six-carbon aliphatic chain, which imparts lipophilic character, capped at both ends by polar acetate groups. This bifunctional nature is the source of its utility. Due to the absence of any chiral centers, the molecule is achiral and has no stereoisomers.[1]



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- To cite this document: BenchChem. [1,6-diacetoxyhexane molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581304#1-6-diacetoxyhexane-molecular-structure-and-formula]

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